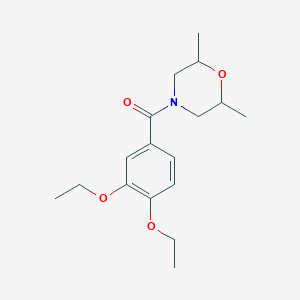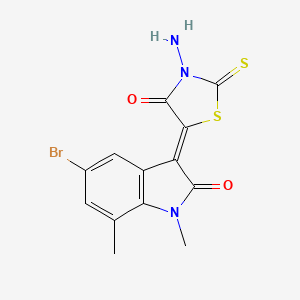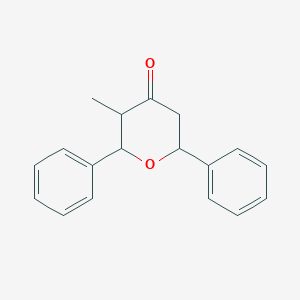
(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic molecule. It belongs to the class of imidazolidine-2,4-dione derivatives, which are known for their diverse biological activities. This compound features a unique structure with chlorinated benzyl and benzylidene groups, as well as hydroxyl and methoxy functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione typically involves the following steps:
Formation of Imidazolidine-2,4-dione Core: The imidazolidine-2,4-dione core can be synthesized through the reaction of glycine with urea under acidic conditions.
Introduction of Benzyl and Benzylidene Groups: The chlorinated benzyl and benzylidene groups are introduced via nucleophilic substitution reactions. This involves the reaction of the imidazolidine-2,4-dione core with 4-chlorobenzyl chloride and 3-chloro-4-hydroxy-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and concentration.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and scalability.
Automated Purification: Utilizing automated chromatography systems for large-scale purification.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully saturated benzyl derivative.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione: Lacks the methoxy group.
(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-5-methoxybenzylidene)imidazolidine-2,4-dione: Lacks the hydroxyl group.
(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2-thione: Contains a thione group instead of a dione group.
Uniqueness
(5Z)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione: is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene moiety, which may contribute to its distinct biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c1-26-15-8-11(6-13(20)16(15)23)7-14-17(24)22(18(25)21-14)9-10-2-4-12(19)5-3-10/h2-8,23H,9H2,1H3,(H,21,25)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKYLHBBRYQUMK-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-chlorophenyl)methyl]-2-methoxybenzamide](/img/structure/B4979483.png)

![6,7-dimethoxy-2-[(3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B4979505.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4979521.png)
![N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B4979528.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4979534.png)

![Ethyl 4-[cyclopropylmethyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B4979557.png)
![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)
![5-[(4-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4979581.png)
![6-methyltetrazolo[1,5-a]pyridine](/img/structure/B4979586.png)
![8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4979598.png)
